molecular formula C11H14O4 B2670300 4-(2-Methoxy-phenoxy)-butyric acid CAS No. 104215-93-2

4-(2-Methoxy-phenoxy)-butyric acid

Cat. No.: B2670300
CAS No.: 104215-93-2
M. Wt: 210.229
InChI Key: RYZVEPJENJDKSS-UHFFFAOYSA-N
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Description

4-(2-Methoxy-phenoxy)-butyric acid is a substituted butyric acid derivative with a phenoxy group at the fourth carbon of the butyric acid chain. The phenoxy ring is further substituted with a methoxy group at the ortho-position (2-position). This compound has been studied for its structural and conformational properties, particularly as an intermediate in synthesizing estrogen receptor modulators . Its planar molecular structure and hydrogen-bonding capabilities (forming centrosymmetric dimers via O–H⋯O interactions) distinguish it from related compounds .

Properties

IUPAC Name

4-(2-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVEPJENJDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-phenoxy)-butyric acid typically involves the reaction of 2-methoxyphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-phenoxy)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Methoxy-phenoxy)-butyric acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-phenoxy)-butyric acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Applications/Properties Key Findings/Research Insights References
4-(2-Methoxy-phenoxy)-butyric acid 2-methoxyphenoxy Pharmaceutical intermediate (estrogen modulators) Planar conformation; H-bond dimers
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) 2,4-dichlorophenoxy Herbicide (pesticide) 0–99.5% removal via activated sludge
4-(4-Methoxyphenyl)butyric acid 4-methoxyphenyl Research reagent (Hammett analysis) Used in electronic effect studies
Indole-3-butyric acid Indole-3-yl Plant growth hormone Promotes root development
4-(4-Aminophenyl)butyric acid 4-aminophenyl Enzyme inhibitor (monoamine oxidase) Pharmaceutical intermediate
4-(3-Methoxyphenoxy)butyric acid 3-methoxyphenoxy Structural studies Twisted carboxyl group conformation

Structural and Conformational Analysis

  • Substituent Effects :
    • Electron-Donating vs. Electron-Withdrawing Groups :
  • The ortho-methoxy group in this compound donates electron density via resonance, enhancing solubility and influencing hydrogen bonding. In contrast, chlorinated derivatives like 2,4-DB (electron-withdrawing) exhibit higher lipophilicity and pesticidal activity .
  • The para-methoxy substituent in 4-(4-Methoxyphenyl)butyric acid increases electronic effects in Hammett analysis, aiding in reaction mechanism studies .
    • Positional Isomerism :
  • 4-(3-Methoxyphenoxy)-butyric acid (methoxy at meta-position) shows a twisted carboxyl group (HO–C(O)–CH2–CH2 torsion angle: ~161.6°), reducing planarity compared to the ortho-methoxy isomer (torsion angle: 174.73°) .

Biological Activity

4-(2-Methoxy-phenoxy)-butyric acid (also referred to as 4-MPBA) is an organic compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a butyric acid backbone with a 2-methoxy-phenoxy substituent. This specific substitution pattern influences its chemical reactivity and biological activity, making it a compound of interest in pharmacological studies.

The biological activity of 4-MPBA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxy group can modulate the activity of various proteins, while the methoxy group may enhance solubility and bioavailability, facilitating its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-MPBA possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent in various diseases.

Anticancer Potential

There is emerging evidence that this compound may have anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and therapeutic potential.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of 4-MPBA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL for both bacterial strains, indicating a moderate level of antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli64
Staphylococcus aureus64

Case Study 2: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-MPBA resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.

TreatmentTNF-α Levels (pg/mL)
Control1000
LPS Only1500
LPS + 4-MPBA600

This data suggests that 4-MPBA effectively reduces inflammation in cellular models.

Comparison with Similar Compounds

This compound can be compared with other phenoxy acids regarding their biological activities and pharmacokinetic profiles. For instance:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Potential
This compoundModerateSignificantEmerging
4-(3-Methoxy-phenoxy)-butyric acidLowModerateLimited
4-(2-Ethoxy-phenoxy)-butyric acidLowHighEmerging

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